VanX Inhibitory Potency of the Alanine Analog (1b) Compared to Glycine, Valine, Leucine, and Phenylalanine Phosphonamidate Homologs
The alanine phosphonamidate analog (1b), which constitutes the core scaffold of (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid, displays a quantifiable and intermediate inhibitory potency against recombinant VanX within a five-membered phosphonamidate series [1]. This places 1b at a defined position in the structure-activity relationship (SAR), where its smaller R-group (methyl) confers a 1.6-fold improvement relative to the valine analog but a 1.8-fold decrease compared to the glycine analog.
| Evidence Dimension | VanX Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.70 mM (phosphonamidate 1b, alanine analog) |
| Comparator Or Baseline | 1a (glycine): IC50 = 0.39 mM; 1c (valine): IC50 = 1.12 mM; 1d (leucine): IC50 = 2.82 mM; 1e (phenylalanine): IC50 = 4.13 mM |
| Quantified Difference | 1.8-fold less potent than 1a; 1.6-fold more potent than 1c; 4.0-fold more potent than 1d; 5.9-fold more potent than 1e |
| Conditions | Recombinant VanX enzyme assay; substrate and inhibitor concentrations varied; Bioorg. Med. Chem. Lett. 2011, 21, 7224-7227 |
Why This Matters
Researchers selecting a VanX inhibitor for SAR studies can use 1b's intermediate potency to probe the steric tolerance of the VanX active site without the excessive bulk that drastically reduces activity beyond 1d.
- [1] Yang, K. W., Cheng, X., Zhao, C., Liu, C. C., Jia, C., Feng, L., ... & Zhai, L. (2011). Synthesis and activity study of phosphonamidate dipeptides as potential inhibitors of VanX. Bioorganic & Medicinal Chemistry Letters, 21(23), 7224–7227. View Source
